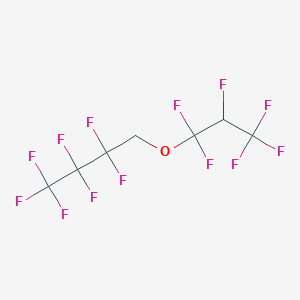![molecular formula C12H20O2 B1471142 Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate CAS No. 1797121-57-3](/img/structure/B1471142.png)
Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate
概要
説明
Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate is an organic compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . This compound is characterized by a bicyclo[2.2.1]heptane ring system, which is a common structural motif in organic chemistry due to its rigidity and unique chemical properties .
科学的研究の応用
Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate has several applications in scientific research:
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and avoiding contact with skin and eyes . It’s recommended to use personal protective equipment and ensure adequate ventilation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate typically involves the esterification of 3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: 3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid.
Reduction: 3-{bicyclo[2.2.1]heptan-2-yl}propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate involves its interaction with various molecular targets and pathways. The bicyclo[2.2.1]heptane ring system imparts rigidity to the molecule, influencing its binding affinity and specificity towards target proteins and enzymes . The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .
類似化合物との比較
Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid: The free acid form of the compound.
3-{bicyclo[2.2.1]heptan-2-yl}propanol: The reduced alcohol form of the compound.
The uniqueness of this compound lies in its ester functionality, which allows for versatile chemical modifications and applications in various fields .
特性
IUPAC Name |
ethyl 3-(2-bicyclo[2.2.1]heptanyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-2-14-12(13)6-5-11-8-9-3-4-10(11)7-9/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNZGAJUSFXSFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CC2CCC1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


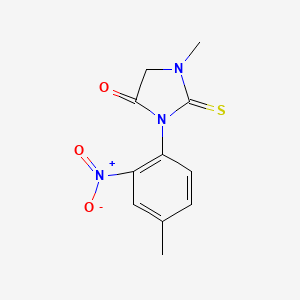

![1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B1471061.png)
![3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine](/img/structure/B1471062.png)
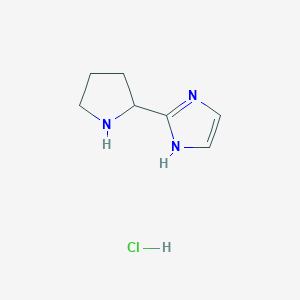
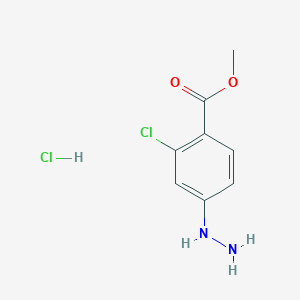
![(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B1471068.png)
![{[Amino(pyridin-4-yl)methylidene]amino}urea](/img/structure/B1471071.png)
![8-Azabicyclo[3.2.1]octane-6,7-diol](/img/structure/B1471072.png)

![[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1471078.png)
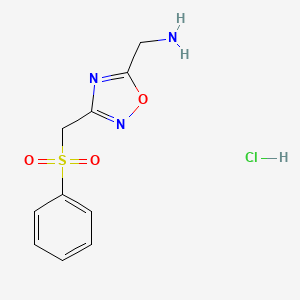
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1471081.png)
